molecular formula C12H22O4 B8037448 2-Butyloctanedioic acid CAS No. 149675-91-2

2-Butyloctanedioic acid

Cat. No. B8037448
M. Wt: 230.30 g/mol
InChI Key: OWCLRJQYKBAMOL-UHFFFAOYSA-N
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Description

2-Butyloctanedioic acid is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyloctanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyloctanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Production : Malic acid is widely used as a precursor for many industrially important chemicals in food, chemicals, and pharmaceutical industries. Biological production of malic acid is gaining interest due to the depletion of fossil fuels and environmental concerns. It mainly involves non-oxidative pathways, oxidative pathways, and the glyoxylate cycle, with recent advancements in metabolic engineering of model strains and process optimization for its production (Dai et al., 2018).

  • Pharmacokinetics of 2-PMPA : 2-Phosphonomethyl pentanedioic acid (2-PMPA) is studied for its potent and selective inhibition of glutamate carboxypeptidase-II, which has applications in neurological diseases. Its pharmacokinetics in rats were investigated, providing insights into its distribution and potential therapeutic applications (Rais et al., 2014).

  • Synthesis and Resolution : Studies on the synthesis and resolution of racemic 2- n -butylbutanedioic acid 4- t -butyl esters, which are used in various chemical processes, highlight the importance of enantiomeric purity and efficient synthesis methods for such compounds (Zhang et al., 2006).

  • Extraction of Organic Compounds : The extraction of 2-methylidenebutanedioic acid using various solvents has been studied, showing that certain solvents can significantly affect the extraction efficiency of this compound. This research is relevant for industrial applications where extraction efficiency is crucial (Günyeli et al., 2014).

  • Chemical Reactions in Atmospheric Studies : Research into the reactivity of carbonyl compounds like 2-butanone in sulfuric acid solutions contributes to our understanding of atmospheric chemistry and the formation of organic aerosols (Estève & Nozière, 2005).

  • Alkylation in Ionic Liquid Media : The alkylation of isobutane with 2-butene using ionic liquid media was studied, highlighting the potential of ionic liquids as catalysts in chemical synthesis. This research contributes to the development of more efficient and environmentally friendly catalytic processes (Yoo et al., 2004).

  • Valproic Acid Metabolism and Effects : Valproic acid (2-n-propylpentanoic acid) is used as a drug in epilepsy treatment. Its metabolism and effects on mitochondrial fatty acid oxidation have been extensively studied, providing valuable insights for medical applications (Silva et al., 2008).

properties

IUPAC Name

2-butyloctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCLRJQYKBAMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424164, DTXSID30965158
Record name Octanedioic acid, 2-butyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80424164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyloctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyloctanedioic acid

CAS RN

50905-10-7, 149675-91-2
Record name 2-Butyloctanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50905-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, 2-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050905107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 2-butyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanedioic acid, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyloctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-2-butyloctanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EGE Hawkins - Journal of the Chemical Society, Perkin Transactions 1, 1973 - pubs.rsc.org
… The acids used for preparation of the amides were commercially available except for (a) 2-butyloctanedioic acid, mp 65-67' (Found: acid equiv. 113. C,,H,,O, requires acid equiv. …
Number of citations: 2 pubs.rsc.org

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